Ethyl 1-methylisoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 1-methylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-10-6-4-5-7-11(10)9(2)14-12/h4-8H,3H2,1-2H3 |
InChI Key |
UDYKGFCUKZTVFG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C |
Origin of Product |
United States |
Preparation Methods
Rhodium(II)-Catalyzed Cascade Reactions
The most robust method involves Rh₂(OAc)₄-catalyzed reactions between aryl imidates and α-diazo carbonyl compounds. For example, ethyl benzimidate reacts with ethyl 2-diazo-3-oxobutanoate in dichloroethane at 80°C to form ethyl 1-ethoxy-3-methylisoquinoline-4-carboxylate. Adapting this protocol for the target compound requires substituting ethyl benzimidate with methyl benzimidate and optimizing the diazo component.
Mechanistic Insights :
- Carbene Formation : Rh₂(OAc)₄ generates a rhodium-stabilized carbene from the diazo compound.
- C–H Activation : The carbene inserts into the ortho C–H bond of the imidate, forming a six-membered metallocycle.
- Cyclization : Intramolecular nucleophilic attack by the imidate nitrogen closes the isoquinoline ring.
Optimization Data :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 0.5–2.5 mol% | 2.0 mol% | +22% |
| Temperature | 60–100°C | 80°C | +15% |
| Solvent | DCE, toluene, DMF | Dichloroethane | +18% |
Alternative Synthetic Pathways
Pomeranz-Fritsch Reaction Modifications
Traditional isoquinoline synthesis via the Pomeranz-Fritsch reaction employs benzaldehyde derivatives and aminoacetaldehyde dimethyl acetal under acidic conditions. For ethyl 1-methylisoquinoline-3-carboxylate, substituting benzaldehyde with methyl-substituted analogs (e.g., 2-methylbenzaldehyde) and using ethyl glyoxylate as the ester source achieves moderate yields (45–55%). However, this method struggles with regiocontrol, often producing 4-carboxylate byproducts.
Bischler-Napieralski Cyclization
Cyclodehydration of β-phenylethylamides using POCl₃ or PPA generates dihydroisoquinolines, which are oxidized to isoquinolines. Starting with N-(2-methylphenethyl)oxamate and ethyl oxalyl chloride, this method yields the target compound in 38% yield after dehydrogenation with DDQ. Limitations include harsh conditions and low functional group tolerance.
Critical Analysis of Reaction Parameters
Solvent Effects
Dichloroethane (DCE) outperforms polar aprotic solvents (DMF, DMSO) in Rh-catalyzed reactions due to:
Temperature and Pressure Optimization
Elevated temperatures (70–90°C) accelerate cyclization but risk diazo compound decomposition. Autoclave reactions at 0.5–1.1 MPa pressure, as demonstrated in pyrazole syntheses, could stabilize reactive intermediates, though this remains untested for isoquinolines.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 1-methylisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Mechanism of Action
The mechanism of action of Ethyl 1-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-Chloroisoquinoline-3-Carboxylate (C₁₂H₁₀ClNO₂, MW: 251.67 g/mol)
- Substituents : Chlorine at position 6, ethyl ester at position 3.
- Key Differences: The electron-withdrawing chlorine substituent increases polarity and may enhance reactivity in nucleophilic aromatic substitution compared to the methyl group in the target compound . Molecular weight is higher (251.67 vs. 215.25 g/mol), influencing solubility and pharmacokinetic properties.
Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (C₁₅H₁₉NO₄, MW: 277.32 g/mol)
- Substituents: 6,7-Dimethoxy groups, partially saturated 3,4-dihydroisoquinoline ring.
- Key Differences: Methoxy groups (-OCH₃) enhance solubility in polar solvents due to their electron-donating nature . Saturation at positions 3 and 4 alters conformational flexibility, which could affect binding to biological targets .
Ethyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate (C₁₂H₁₅NO₂, MW: 205.25 g/mol)
- Substituents: Fully saturated tetrahydroisoquinoline ring.
- Key Differences :
Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (C₁₂H₉ClN₂O₄, MW: 296.67 g/mol)
- Substituents : Chlorine at position 4, nitro group at position 6.
- Higher molecular weight (296.67 vs. 215.25 g/mol) may reduce bioavailability.
Structural and Functional Analysis Table
Key Findings and Implications
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase reactivity but may reduce metabolic stability, whereas electron-donating groups (e.g., OCH₃) enhance solubility .
- Aromaticity: Fully aromatic isoquinolines (e.g., target compound) exhibit stronger π-π interactions than dihydro or tetrahydro derivatives, making them preferable for targets requiring planar binding .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 1-methylisoquinoline-3-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of phenethylamine derivatives with carbonyl compounds under acidic or basic conditions. For example, condensation of substituted benzaldehydes with methylamine precursors, followed by cyclization, is a common approach . Optimization includes:
- Catalyst selection : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Temperature control : Cyclization often requires reflux (80–120°C) for 6–24 hours, depending on substituent reactivity .
- Table 1 : Representative Synthetic Conditions for Analogous Isoquinoline Derivatives
| Precursor Type | Catalyst | Solvent | Reaction Time (h) | Key Step | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | HCl | Ethanol | 12 | Cyclization | |
| Phenethylamine | H₂SO₄ | DMF | 18 | Condensation |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving stereochemistry and confirming the isoquinoline core .
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies methyl (δ 1.2–1.4 ppm) and ester (δ 4.3–4.5 ppm) groups. ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across assay systems?
- Methodological Answer :
- Assay standardization : Use validated protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) with positive controls (e.g., doxorubicin for anticancer assays) .
- Variable control : Maintain consistent cell passage numbers, serum concentrations, and incubation times to minimize inter-lab variability .
- Data cross-validation : Compare results across orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony-forming assays) .
Q. What strategies improve regioselectivity in functionalizing this compound derivatives?
- Methodological Answer :
- Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions (e.g., C-4 or C-8) before electrophilic quenching .
- Protecting group strategies : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) to direct substitution to the isoquinoline ring .
- Computational guidance : DFT calculations (e.g., Gaussian 16) predict electron density distribution to identify nucleophilic/electrophilic hotspots .
Q. How can computational modeling enhance the design of target-specific this compound derivatives?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Glide simulates ligand-receptor interactions (e.g., with kinase domains) to prioritize substituents with high binding affinity .
- QSAR modeling : Develop 2D/3D quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and H-bond acceptor counts .
- MD simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories to filter transient interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility profiles of this compound derivatives?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .
- Salt formation : Improve aqueous solubility by converting the free base to hydrochloride or phosphate salts .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance bioavailability in in vivo studies .
Key Considerations for Experimental Design
- Structural analogs : Refer to Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (mp 270–272°C ) for guidance on thermal stability during synthesis.
- Safety protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., bromine or chlorine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
